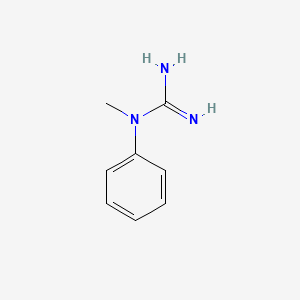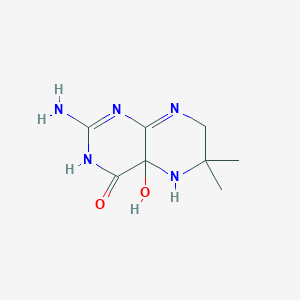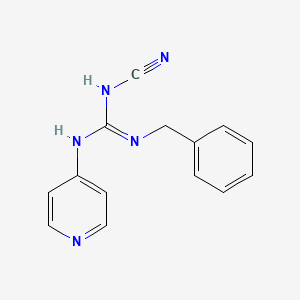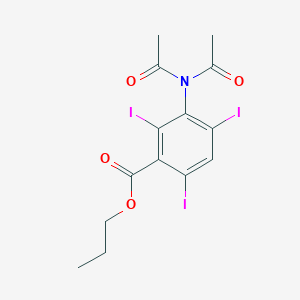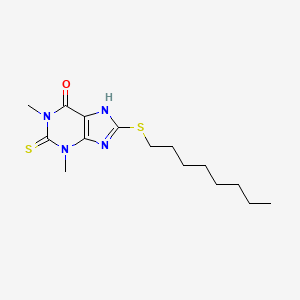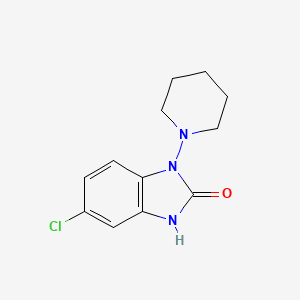
1-Pentene-1,1-D2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Pentene-1,1-D2 is a deuterated derivative of 1-pentene, an organic compound belonging to the class of alkenes. Alkenes are hydrocarbons that contain at least one carbon-carbon double bond. The deuterium atoms in this compound replace the hydrogen atoms at the first carbon position, making it a valuable compound for various scientific studies, especially in the field of spectroscopy and reaction mechanisms.
準備方法
Synthetic Routes and Reaction Conditions
1-Pentene-1,1-D2 can be synthesized through several methods. One common approach involves the deuteration of 1-pentene using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction typically occurs under mild conditions, with the deuterium atoms selectively replacing the hydrogen atoms at the desired position.
Industrial Production Methods
Industrial production of this compound often involves the use of deuterated reagents and catalysts to ensure high purity and yield. The process may include multiple steps of purification and distillation to isolate the deuterated compound from other byproducts.
化学反応の分析
Types of Reactions
1-Pentene-1,1-D2 undergoes various chemical reactions typical of alkenes, including:
Hydrogenation: The addition of hydrogen (H2) across the double bond to form pentane.
Halogenation: The addition of halogens (e.g., Br2, Cl2) to form dihalides.
Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) to form alkyl halides.
Oxidation: The reaction with oxidizing agents (e.g., KMnO4, OsO4) to form diols or other oxygenated products.
Common Reagents and Conditions
Hydrogenation: Typically performed using a metal catalyst such as palladium, platinum, or nickel under atmospheric pressure.
Halogenation: Conducted at room temperature with halogen gases or halogenated solvents.
Hydrohalogenation: Carried out in the presence of hydrogen halides, often in an inert solvent.
Oxidation: Utilizes strong oxidizing agents under controlled conditions to prevent over-oxidation.
Major Products
Hydrogenation: Produces pentane.
Halogenation: Forms 1,2-dihalopentane.
Hydrohalogenation: Yields 1-halopentane.
Oxidation: Results in the formation of 1,2-pentanediol or other oxygenated derivatives.
科学的研究の応用
1-Pentene-1,1-D2 is widely used in scientific research due to its unique properties. Some of its applications include:
Spectroscopy: Used as a reference compound in nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy to study molecular structures and dynamics.
Reaction Mechanisms: Employed in kinetic isotope effect studies to understand reaction pathways and mechanisms.
Material Science: Utilized in the synthesis of deuterated polymers and materials for specialized applications.
Biological Studies: Investigated for its interactions with biological molecules and potential use in drug development.
作用機序
The mechanism of action of 1-Pentene-1,1-D2 in chemical reactions involves the interaction of the deuterium atoms with other reactants. The presence of deuterium can influence reaction rates and pathways due to the isotope effect, where the heavier deuterium atoms alter the vibrational frequencies and bond strengths compared to hydrogen. This can lead to differences in reaction kinetics and product distribution.
類似化合物との比較
1-Pentene-1,1-D2 can be compared with other deuterated alkenes and non-deuterated 1-pentene. Some similar compounds include:
1-Pentene: The non-deuterated version, which has similar chemical properties but different spectroscopic characteristics.
1-Hexene-1,1-D2: Another deuterated alkene with a longer carbon chain.
2-Pentene: An isomer of 1-pentene with the double bond at a different position, leading to different reactivity and properties.
The uniqueness of this compound lies in its specific deuterium labeling, which makes it a valuable tool for studying isotope effects and reaction mechanisms in various scientific fields.
特性
分子式 |
C5H10 |
|---|---|
分子量 |
72.15 g/mol |
IUPAC名 |
1,1-dideuteriopent-1-ene |
InChI |
InChI=1S/C5H10/c1-3-5-4-2/h3H,1,4-5H2,2H3/i1D2 |
InChIキー |
YWAKXRMUMFPDSH-DICFDUPASA-N |
異性体SMILES |
[2H]C(=CCCC)[2H] |
正規SMILES |
CCCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


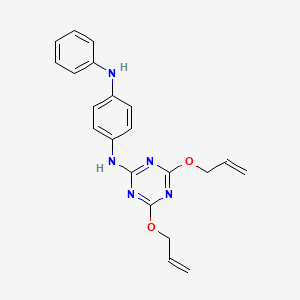
![3,5-Dichloro-2-[[[(phenylacetyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13811522.png)
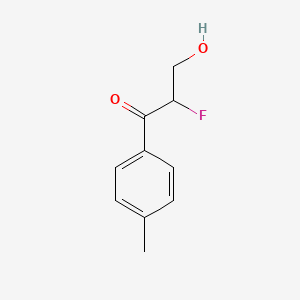

![9H-fluoren-2-amine,n,9-bis[[4-(dimethylamino)phenyl]methylene]-](/img/structure/B13811541.png)
